
N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Potential
- A study by Fahim and Ismael (2021) explored the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, with potent in vitro activities and favorable ADMET properties. They also demonstrated potential application against COVID-19, showing binding affinity against key proteins in SARS-CoV-2 (Fahim & Ismael, 2021).
Cyclization Reactions and Synthesis
- Savchenko et al. (2020) detailed the intramolecular cyclization of related compounds, leading to the formation of pyridin-2(1H)-ones. This highlights the chemical versatility and potential for creating diverse derivatives for further study (Savchenko et al., 2020).
Antibacterial and Enzymatic Inhibition
- Nafeesa et al. (2017) synthesized derivatives of similar compounds, which were evaluated for antibacterial and anti-enzymatic potential. This points to its relevance in developing new antibacterial agents and enzyme inhibitors (Nafeesa et al., 2017).
Pharmaceutical Applications
- A patent by ジュリアン・ジョヴァンニーニ et al. (2005) discusses the use of similar compounds in pharmaceutical compositions, indicating its potential in therapeutic applications (ジュリアン・ジョヴァンニーニ et al., 2005).
Antiarrhythmic Properties
- Abdel-Hafez et al. (2009) investigated compounds including 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one for their antiarrhythmic activities, which could be relevant to the cardiovascular therapeutic potential of related compounds (Abdel-Hafez et al., 2009).
Solid-Phase Synthesis and Antibacterial Agents
- Gordeev et al. (1997) reported on the solid-phase synthesis of beta-sultams, a class of compounds including sulfonyl beta-lactam analogues. This method is significant for the production of new antibacterial agents (Gordeev et al., 1997).
Enzyme Inhibitory Activities
- Khalid et al. (2014) synthesized a series of N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds showed promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, highlighting their potential in addressing neurological disorders (Khalid et al., 2014).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-15-8-11-24(12-9-15)29(27,28)18-7-4-10-23(20(18)26)14-19(25)22-13-16-5-2-3-6-17(16)21/h2-7,10,15H,8-9,11-14H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINPDFUPGYJYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)
![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)
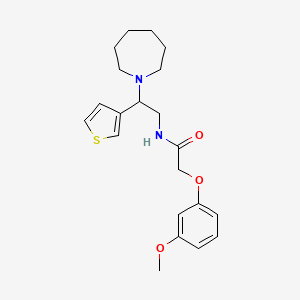
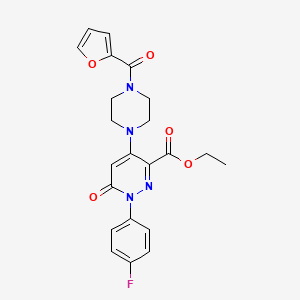
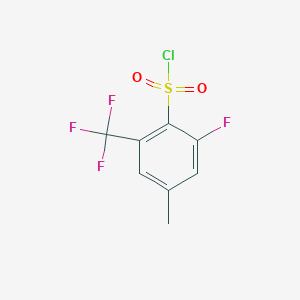
![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)

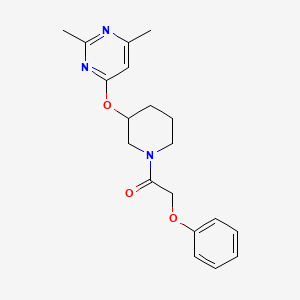
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2411040.png)

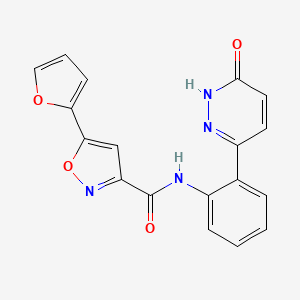
![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
